molecular formula C8H7F2NO2 B1369903 Methyl 2-amino-4,5-difluorobenzoate CAS No. 207346-42-7

Methyl 2-amino-4,5-difluorobenzoate

Cat. No. B1369903
M. Wt: 187.14 g/mol
InChI Key: VIAQNTRKUPBQKR-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4,5-difluorobenzoate” is a chemical compound with the molecular formula C8H7F2NO2 . It has an average mass of 187.143 Da and a monoisotopic mass of 187.044479 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4,5-difluorobenzoate” consists of a benzene ring substituted with two fluorine atoms, an amino group, and a methyl ester group . The presence of these functional groups can influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

“Methyl 2-amino-4,5-difluorobenzoate” has a density of 1.4±0.1 g/cm3 . Its boiling point is 274.1±40.0 °C at 760 mmHg . The compound has a molar refractivity of 42.3±0.3 cm3 . It has 3 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Antitumor Applications

Methyl 2-amino-4,5-difluorobenzoate, and its related compounds, have shown promising applications in antitumor research. Notably, novel 2-(4-aminophenyl)benzothiazoles, which are structurally related, exhibit selective and potent antitumor properties. These compounds, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, are being developed for their potential in treating carcinomas, such as breast and ovarian cancers. They work by inducing cytochrome P450 1A1, leading to the formation of reactive metabolites and DNA adducts in sensitive tumor cells, contributing to their antitumor efficacy. This is evident in both in vitro studies and in vivo xenograft models (Leong et al., 2003), (Bradshaw et al., 2002).

Spectroscopic and Structural Studies

Methyl 2-amino-4,5-difluorobenzoate is also a subject of interest in spectroscopy and computational chemistry. Studies have been conducted on its vibrational properties using FT-Raman and FT-IR spectroscopy. These studies help in understanding the molecular dynamics and structure of such compounds, which is crucial in designing molecules with desired properties for various applications, including pharmaceuticals (Sundaraganesan et al., 2007).

Corrosion Inhibition Research

Related compounds, such as 2-amino-4-methyl-thiazole, demonstrate potential in corrosion inhibition, particularly for protecting metals like mild steel in acidic environments. This application is significant in industrial settings where corrosion can be a costly issue. The effectiveness of these inhibitors is assessed using electrochemical impedance spectroscopy and other analytical methods, highlighting their potential in materials science and engineering (Yüce et al., 2014).

Synthesis and Medicinal Chemistry

The synthesis of methyl 2-amino-4,5-difluorobenzoate and related compounds is another key area of research. These processes are essential for developing new drugs and understanding the relationship between molecular structure and biological activity. For example, the synthesis of trisubstituted imidazoles, which are important in medicinal chemistry, can be achieved using methodologies that might also apply to the synthesis of methyl 2-amino-4,5-difluorobenzoate derivatives (Zaman et al., 2005).

Safety And Hazards

“Methyl 2-amino-4,5-difluorobenzoate” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

methyl 2-amino-4,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAQNTRKUPBQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594187
Record name Methyl 2-amino-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,5-difluorobenzoate

CAS RN

207346-42-7
Record name Methyl 2-amino-4,5-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-4,5-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 4,5-difluoro-2-nitrobenzoate 1b (23.0 g, 106 mmol) in EtOAc (200 mL), was added 10% Pd/C (wet, 50% water, 6.0 g), and the mixture was shaken on a Parr hydrogenator at 50 PSI for 3 hr. The reaction mixture was then filtered through a celite pad and the filtrate was concentrated by rotary evaporation to yield methyl 2-amino-4,5-difluorobenzoate 1c as a colorless solid, 19.0 g (96%).
Quantity
23 g
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200 mL
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6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JI DeGraw, M Cory, WA Skinner - Journal of Chemical & …, 1968 - ACS Publications
In THE COURSE of a program designed to evaluate compounds for their ability to inhibit the enzyme phenylalanine hydroxylase (1) the authors were interested in the preparation of 3, 4…
Number of citations: 4 pubs.acs.org
Y Cheng, J Shen, RZ Peng, GF Wang, JP Zuo… - Bioorganic & Medicinal …, 2016 - Elsevier
HCV NS5B polymerase is an attractive and validated target for anti-HCV therapy. Starting from our previously identified 2-aryl quinolones as novel non-nucleoside NS5B polymerase …
Number of citations: 18 www.sciencedirect.com
B Shan, H Hou, K Zhang, R Li, C Shen… - Journal of Medicinal …, 2023 - ACS Publications
The development of stimulator of interferon genes (STING) agonists has been of potential applications for the treatment of cancer and infectious diseases. Based on the crystal structure …
Number of citations: 5 pubs.acs.org
X Liang, C Sun, C Li, H Yu, X Wei, X Liu… - Journal of Medicinal …, 2021 - ACS Publications
Development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors is of great value and significance in the treatment of neoplastic disorders and …
Number of citations: 3 pubs.acs.org
JL Delgado, SRC Lentz, CA Kulkarni… - European journal of …, 2019 - Elsevier
Fluoroquinolones substituted with N-1 biphenyl and napthyl groups were discovered to act as catalytically inhibitors of human topoisomerases I and II, and to possess anti-proliferative …
Number of citations: 12 www.sciencedirect.com
EED Maack - 2021 - search.proquest.com
Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evas Page 1 Design, synthesis, and evaluation of …
Number of citations: 1 search.proquest.com
PA Gurbel, D Kereiakes, US Tantry - Drugs of the Future, 2010 - access.portico.org
The pharmacological management of cardiovascular disease patients with antiplatelet therapy has undergone dramatic changes in recent years with the development of new and more …
Number of citations: 5 access.portico.org

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